

Atto 390 NHS Ester: A Technical Guide to Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 390 NHS ester

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This technical guide provides an in-depth overview of the fluorescent properties of **Atto 390 NHS ester**, with a specific focus on its fluorescence quantum yield. Atto 390 is a fluorescent label based on a coumarin structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.^{[1][2][3][4]} These characteristics make it a valuable tool for sensitive detection applications, including single-molecule detection and high-resolution microscopy.^[5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of proteins, antibodies, and other biomolecules containing primary amine groups.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (η_{fl} or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.

$$\eta_{fl} = (\text{Number of Photons Emitted}) / (\text{Number of Photons Absorbed})$$

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, causing the quantum yield to be less than 1.0. The brightness of a fluorophore, a key

determinant of signal intensity in labeling experiments, is the product of its molar extinction coefficient (ϵ) and its fluorescence quantum yield (η_{fl}).

Quantitative Data: Spectroscopic Properties of Atto 390

The optical properties of the carboxy derivative of Atto 390 in aqueous solution are summarized below. These values are crucial for designing and interpreting fluorescence-based experiments.

Parameter	Value	Reference
Fluorescence Quantum Yield (η_{fl})	90%	
Absorption Maximum (λ_{abs})	390 nm	
Emission Maximum (λ_{fl})	476 nm	
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Correction Factor (CF_{260})	0.46	
Correction Factor (CF_{280})	0.09	

Experimental Protocols

Protocol 1: Biomolecule Labeling with Atto 390 NHS Ester

This protocol details the covalent attachment of **Atto 390 NHS ester** to proteins. The NHS ester reacts with primary amine groups, such as the ϵ -amino group of lysine residues, to form a stable amide bond.

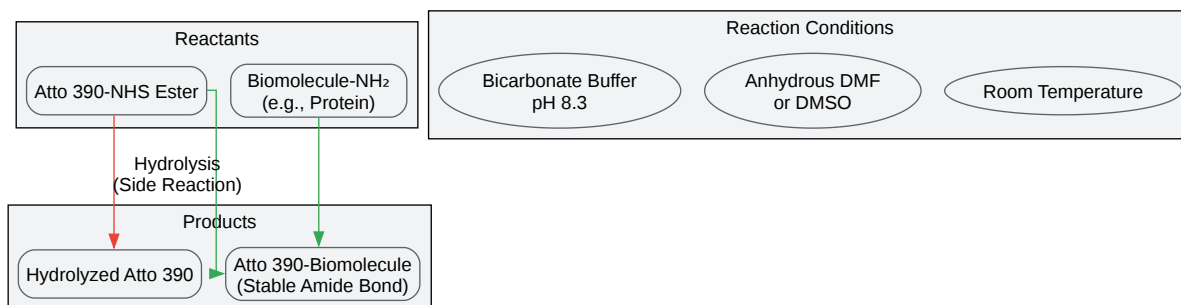
Materials:

- **Atto 390 NHS ester**

- Protein or other amine-containing biomolecule
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Bicarbonate buffer (0.1 M, pH 8.3)
- Purification column (e.g., Sephadex G-25 gel filtration)

Procedure:

- **Protein Preparation:** Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of approximately 2 mg/mL. Ensure the protein solution is free from any amine-containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable buffer like PBS and then adjust the pH with bicarbonate buffer.
- **Dye Preparation:** Immediately before use, prepare a stock solution of **Atto 390 NHS ester** in anhydrous, amine-free DMF or DMSO at a concentration of 2 mg/mL.
- **Labeling Reaction:** Add a molar excess of the reactive dye solution to the protein solution. A starting point is a 2-fold molar excess for general proteins, while for antibodies, a higher ratio (e.g., 4:1 to 15:1) may be optimal.
- **Incubation:** Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring. Note that unavoidable hydrolysis of the NHS ester will occur as a competing reaction.
- **Purification:** Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25). The first fluorescent band to elute is typically the labeled protein.
- **Storage:** Store the purified conjugate under conditions suitable for the unlabeled protein, protected from light. For long-term storage, aliquots can be frozen at -20°C.



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Caption: Covalent labeling reaction of **Atto 390 NHS ester** with a primary amine.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

The relative method is a common and accessible approach to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known, well-characterized quantum yield.

Principle: The quantum yield of an unknown sample ($\Phi_{S_}$) can be calculated relative to a standard ($\Phi_{R_}$) using the following equation:

$$\Phi_{S_} = \Phi_{R_} \times (I_{S_} / I_{R_}) \times (A_{R_} / A_{S_}) \times (n_{S_}^2 / n_{R_}^2)$$

Where:

- I is the integrated fluorescence intensity (the area under the emission curve).
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.

For highest accuracy, a comparative method is used, where the integrated fluorescence intensity is plotted against absorbance for a series of dilute solutions. The gradient (m) of this plot is proportional to the quantum yield.

$$\Phi_{S_{-}} = \Phi_{R_{-}} \times (m_{S_{-}} / m_{R_{-}}) \times (n_{S_{-}}^2 / n_{R_{-}}^2)$$

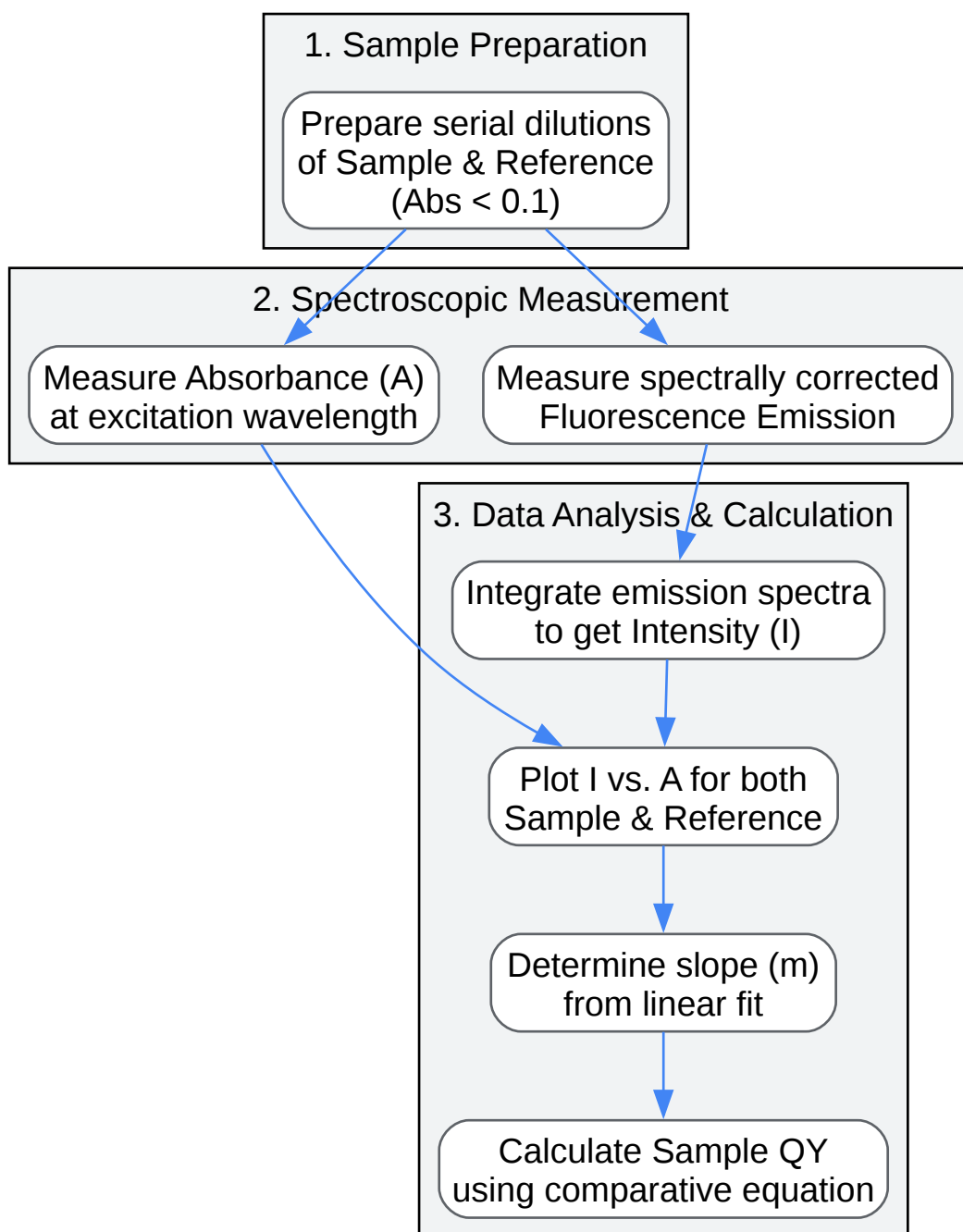
Materials:

- Calibrated fluorescence spectrometer and UV-Vis spectrophotometer.
- 10 mm path length quartz cuvettes.
- Atto 390-labeled sample ("Sample").
- A suitable fluorescence standard ("Reference") with a known quantum yield that absorbs in a similar spectral region (e.g., Quinine Sulfate in 0.5 M H₂SO₄).
- Spectroscopic grade solvents.

Procedure:

- Select a Standard: Choose a reference standard with an absorption range that overlaps with Atto 390.
- Prepare Stock Solutions: Prepare stock solutions of both the Atto 390 sample and the reference standard in the same solvent, if possible, to eliminate the refractive index term ($n_{S_{-}}^2 / n_{R_{-}}^2 = 1$).
- Prepare Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
- Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each diluted solution at the intended excitation wavelength.
- Measure Fluorescence:
 - Set the excitation wavelength on the fluorometer.

- Record the full, spectrally corrected emission spectrum for each solution under identical instrument settings (e.g., slit widths).
- Record the spectrum of a solvent blank for background subtraction.
- Data Analysis:
 - Integrate the area under each background-corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).
 - For both the sample and the reference, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
 - Determine the slope (gradient, m) of the linear fit for both plots.
- Calculate Quantum Yield: Use the gradients obtained in the previous step and the known quantum yield of the reference to calculate the quantum yield of the Atto 390 sample using the comparative equation.



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Caption: Workflow for relative fluorescence quantum yield measurement.

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- To cite this document: BenchChem. [Atto 390 NHS Ester: A Technical Guide to Fluorescence Quantum Yield]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055625#atto-390-nhs-ester-fluorescence-quantum-yield>]

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